3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
Description
The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a pyrazole-based sulfonate ester derivative. Its structure integrates a 3,4,5-trimethoxybenzoate ester moiety linked to a pyrazole core substituted with a 4-nitrobenzenesulfonyl group.
Key structural features:
- Pyrazole core: Provides a rigid heterocyclic scaffold.
- 3,4,5-Trimethoxybenzoate ester: A common pharmacophore in microtubule-targeting agents.
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O9S/c1-16-24(39(33,34)20-12-10-19(11-13-20)29(31)32)25(28(27-16)18-8-6-5-7-9-18)38-26(30)17-14-21(35-2)23(37-4)22(15-17)36-3/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVYEGFGCMWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The next step involves the sulfonylation of the pyrazole ring. This is typically done using a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Esterification with Trimethoxybenzoic Acid: The final step is the esterification of the sulfonylated pyrazole with 3,4,5-trimethoxybenzoic acid. This can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For example, molecular docking studies suggest that the compound can inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .
Anticancer Properties
Research has shown that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. A study highlighted the synthesis of related compounds that demonstrated cytotoxic effects against various cancer cell lines .
Agricultural Applications
The compound's potential as a pesticide or herbicide is also under investigation. Compounds with similar structures have been shown to possess herbicidal activity, targeting specific plant metabolic pathways.
Herbicidal Activity
Research has indicated that sulfonamide derivatives can effectively inhibit the growth of certain weeds. The incorporation of the nitrobenzenesulfonyl group enhances the herbicidal efficacy by increasing the compound's lipophilicity, allowing better penetration into plant tissues .
Materials Science Applications
The unique structural features of this compound make it suitable for applications in materials science, particularly in the development of novel polymers and nanomaterials.
Polymer Chemistry
The compound can serve as a building block for synthesizing advanced materials with tailored properties. Its functional groups allow for easy modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.
Data Table: Summary of Applications
Case Studies
- Anti-inflammatory Study : A molecular docking study on pyrazole derivatives demonstrated their ability to bind effectively to the active site of 5-lipoxygenase, suggesting a pathway for developing new anti-inflammatory drugs.
- Herbicidal Efficacy : Field trials involving sulfonamide derivatives showed a marked reduction in weed biomass compared to untreated controls, indicating significant herbicidal activity.
- Polymer Development : Research on incorporating this compound into polymer matrices revealed improvements in thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzenesulfonyl group may interact with enzymes or receptors, leading to changes in their activity. The pyrazole ring and trimethoxybenzoate moiety may also contribute to the compound’s overall biological activity by modulating its binding affinity and specificity.
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing in substituents on the pyrazole ring or benzoate ester. Below is a detailed comparison based on molecular properties, synthesis, and available research.
Structural and Physicochemical Comparisons
Key Observations :
Benzoate Ester Modifications : The 3,4,5-trimethoxy substitution in the target compound is replaced with fewer methoxy or ethoxy groups in analogs. The trimethoxy configuration is critical for tubulin-binding activity in related compounds (), suggesting the target compound may share similar mechanistic pathways.
Crystallography
- Pyrazole-sulfonate analogs (e.g., 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate) have been structurally characterized using SHELX software (). These studies reveal planar pyrazole rings and intermolecular interactions stabilized by sulfonyl and nitro groups.
Commercial Availability
Biological Activity
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 497.91 g/mol |
| Molecular Formula | C23H22N3O6S |
| LogP | 4.6053 |
| Polar Surface Area | 97.433 Ų |
| Hydrogen Bond Acceptors | 12 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It exhibits potential as an inhibitor of certain enzymes and receptors involved in various metabolic pathways. The presence of the nitro group and sulfonyl moiety contributes to its reactivity and binding affinity towards target proteins.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the range of 15 to 50 µg/mL .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Experimental models of inflammation revealed that it significantly reduced pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism involving the modulation of NF-kB signaling pathways .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study concluded that the compound could be a lead candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The findings revealed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial virulence. These results highlight its potential application in treating infections caused by resistant strains .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of pyrazole-sulfonyl hybrid derivatives like this compound?
Methodological Answer:
Synthesis of such derivatives typically involves multi-step reactions, including condensation, sulfonylation, and esterification. For example, describes a click chemistry approach using copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours, yielding triazole-pyrazole hybrids. Key factors include:
- Reagent stoichiometry : Excess nitrobenzenesulfonyl chloride may improve sulfonylation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar byproducts .
- Catalysis : Copper(I) catalysts accelerate azide-alkyne cycloaddition in heterocyclic systems .
Advanced Question: How can crystallographic data discrepancies be resolved during refinement of structurally complex sulfonamide-pyrazole derivatives?
Methodological Answer:
Discrepancies often arise from disorder, twinning, or weak diffraction. Using SHELXL ( ):
- Disorder modeling : Split atoms with PART commands and refine occupancy ratios.
- Twinning detection : Apply TWIN/BASF commands for non-merohedral twins.
- High-resolution data : Use synchrotron sources for better anomalous dispersion.
- Validation tools : Check R-factor convergence and ADDSYM for missed symmetry. For visualization, ORTEP-3 ( ) aids in identifying misplaced atoms via thermal ellipsoid analysis .
Basic Question: What spectroscopic techniques are critical for characterizing the nitrobenzenesulfonyl and trimethoxybenzoate moieties?
Methodological Answer:
- NMR :
- IR : Sulfonyl S=O stretches at 1350–1150 cm⁻¹; ester C=O at ~1720 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching Cl/Br substituents .
Advanced Question: How can computational methods predict bioactivity against bacterial targets for such hybrid pyrazole derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., DNA gyrase). highlights triazole-thiazole hybrids binding to active sites via hydrogen bonds and π-π stacking .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD/RMSF plots validate pose retention.
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with MIC values from antibacterial assays ( ).
Basic Question: What safety protocols are recommended for handling nitrobenzenesulfonyl intermediates?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and eye protection ( ).
- Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition.
- Spill management : Neutralize with sodium bicarbonate/activated carbon. Avoid water to prevent exothermic reactions .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation.
Advanced Question: How do steric and electronic effects of the 3,4,5-trimethoxybenzoate group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric hindrance : The 3,4,5-trimethoxy arrangement creates a bulky environment, reducing SN2 efficacy. Use bulky bases (e.g., DBU) to favor elimination over substitution.
- Electronic effects : Methoxy groups donate electron density via resonance, activating the ester carbonyl toward nucleophilic attack (e.g., aminolysis).
- Competing pathways : In , electron-withdrawing nitro groups on the sulfonyl moiety direct electrophilic substitutions to para positions .
Basic Question: How can purity be ensured during large-scale synthesis of multi-functional pyrazole derivatives?
Methodological Answer:
- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.5%.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for high recovery of crystalline product .
- TLC monitoring : Hexane:ethyl acetate (3:1) resolves nonpolar byproducts.
Advanced Question: What strategies resolve spectral data contradictions between theoretical and experimental NMR shifts?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
